molecular formula C13H11N3O3 B2986429 N'-hydroxy-3-nitro-N-phenylbenzenecarboximidamide CAS No. 65251-89-0

N'-hydroxy-3-nitro-N-phenylbenzenecarboximidamide

Cat. No.: B2986429
CAS No.: 65251-89-0
M. Wt: 257.249
InChI Key: SYFGRNYJBOXRJN-UHFFFAOYSA-N
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Description

N'-Hydroxy-3-nitro-N-phenylbenzenecarboximidamide is a benzenecarboximidamide derivative characterized by:

  • A nitro group (-NO₂) at the 3-position (meta) of the benzene ring.
  • An N-phenyl group attached to the carboximidamide moiety.
  • An N'-hydroxy (-NHOH) substituent on the imidamide nitrogen.

The nitro group enhances electron-withdrawing effects, influencing reactivity and stability, while the N-phenyl and N'-hydroxy groups contribute to molecular interactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-hydroxy-3-nitro-N'-phenylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c17-15-13(14-11-6-2-1-3-7-11)10-5-4-8-12(9-10)16(18)19/h1-9,17H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFGRNYJBOXRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C(C2=CC(=CC=C2)[N+](=O)[O-])NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations at the 3-Position

The 3-position substituent significantly impacts physicochemical and biological properties. Key analogs include:

Compound Name 3-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
N'-Hydroxy-3-nitro-N-phenylbenzenecarboximidamide -NO₂ C₁₃H₁₂N₃O₃ 261.25 High electron-withdrawing effect; potential reactive intermediate Inferred
N'-Hydroxy-3-methylbenzenecarboximidamide -CH₃ C₈H₁₀N₂O 150.18 Electron-donating methyl group; used in metal chelation studies
3-Bromo-N'-hydroxybenzenecarboximidamide -Br C₇H₇BrN₂O 215.05 Halogen-induced polarity; explored in cross-coupling reactions
N-Hydroxy-N'-phenyl-3-(trifluoromethyl)benzenecarboximidamide -CF₃ C₁₄H₁₁F₃N₂O 292.24 Enhanced lipophilicity; studied in fluorinated drug design

Key Observations :

  • Nitro (-NO₂): Increases acidity and stabilizes negative charges, making the compound reactive in nucleophilic substitutions .
  • Methyl (-CH₃): Improves solubility in nonpolar solvents but reduces electrophilicity .
  • Bromo (-Br) : Facilitates halogen bonding, useful in crystal engineering .
  • Trifluoromethyl (-CF₃) : Boosts metabolic stability and membrane permeability in drug candidates .

Variations in N- and N'-Substituents

Modifications to the N-phenyl or N'-hydroxy groups alter steric bulk and hydrogen-bonding capacity:

Compound Name N-Substituent N'-Substituent Molecular Formula Key Differences References
N'-Methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide 3-CF₃-C₆H₄ -CH₃ C₁₅H₁₂F₃N₃O₂ Reduced hydrogen-bonding capacity; increased steric hindrance
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide 4-Cl-C₆H₄ -OH C₁₃H₁₇ClN₂O₂ Cyclohexane backbone; antioxidant activity reported
Disubstituted-N'-hydroxy-benzenecarboximidamide (PMN P–02–929) Variable -OH Variable Regulated under TSCA for industrial uses

Key Observations :

  • N'-Methyl vs. N'-Hydroxy : Methyl groups reduce oxidative reactivity but improve metabolic stability .
  • N-Aryl Modifications : Bulky or electron-deficient aryl groups (e.g., 4-Cl-C₆H₄) enhance antioxidant and metal-chelating activities .

Positional Isomerism

The meta vs. para positioning of substituents affects molecular geometry and interactions:

Compound Name Substituent Position Molecular Formula Impact References
N'-Hydroxy-4-(trifluoromethyl)benzenecarboximidamide 4-CF₃ C₈H₇F₃N₂O Para-CF₃ improves π-π stacking in crystal structures
3-(3-Chlorophenoxymethyl)-N'-hydroxybenzene-1-carboximidamide 3-Cl-C₆H₄OCH₂ C₁₄H₁₂ClN₂O₂ Phenoxymethyl group introduces steric bulk

Key Observations :

  • Meta Substituents : Create asymmetric charge distribution, favoring interactions with chiral biomolecules.
  • Para Substituents : Enhance symmetry, improving crystallinity and thermal stability .

Biological Activity

N'-hydroxy-3-nitro-N-phenylbenzenecarboximidamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Molecular Structure

  • Molecular Formula : C13H11N3O3
  • Molar Mass : 257.24 g/mol

The compound features a nitro group and a hydroxylamine moiety, which are critical for its biological activity.

Synthesis

The synthesis typically involves the reaction of 3-nitrobenzoyl chloride with phenylhydroxylamine under controlled conditions. This method allows for the production of the compound in a laboratory setting, facilitating further research into its biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis, making it a promising candidate for developing new antibiotics .

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Klebsiella pneumoniae64 µg/mL

Anticancer Activity

This compound has been investigated for its anticancer properties, particularly as an inhibitor of histone deacetylases (HDACs). HDAC inhibitors are known to play a role in cancer therapy by altering gene expression and inducing cell cycle arrest and apoptosis in cancer cells .

Case Study: Inhibition of HDAC in Cancer Cell Lines

In a study assessing the compound's efficacy against human carcinoma cell lines, it demonstrated IC(50) values below 750 nM, indicating potent growth inhibition. The compound was further tested in xenograft models, showing promising results in reducing tumor size .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may inhibit enzymes involved in DNA replication and protein synthesis, leading to cell death or growth inhibition. Additionally, its action on histone deacetylases suggests potential epigenetic modulation as part of its anticancer mechanism .

Medicinal Chemistry

The unique structure of this compound makes it a valuable intermediate in organic synthesis. Its potential applications extend beyond antimicrobial and anticancer activities to include roles in drug development and as a reagent in various chemical reactions .

Future Directions

Further studies are warranted to explore the full spectrum of biological activities associated with this compound. Research should focus on:

  • In vivo studies : To assess the therapeutic potential and safety profile.
  • Mechanistic studies : To elucidate the precise pathways influenced by the compound.
  • Formulation development : To enhance bioavailability and efficacy.

Q & A

Q. What are the recommended synthetic routes for N'-hydroxy-3-nitro-N-phenylbenzenecarboximidamide, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves coupling reactions between nitro-substituted benzene derivatives and phenylhydroxylamine intermediates. Key steps include:

  • Nucleophilic substitution under anhydrous conditions to introduce the hydroxyimino group.
  • Nitration at the meta position using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

Optimization Strategies:

  • Use catalysts like DMAP (4-dimethylaminopyridine) to enhance coupling efficiency.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products .

Q. Table 1: Example Reaction Parameters

StepSolventTemperatureCatalystYield (%)
NitrationH₂SO₄/HNO₃0–5°C60–70
Hydroxyimino couplingDCMRTDMAP75–85

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic proton environments (δ 7.2–8.5 ppm) and nitro/hydroxyimino groups (δ 10–12 ppm). Splitting patterns confirm substitution positions .
  • IR Spectroscopy : Detect N–O stretching (1250–1350 cm⁻¹) and nitro group vibrations (1520–1560 cm⁻¹) .
  • X-ray Crystallography : Resolve molecular geometry and confirm intramolecular hydrogen bonding between hydroxyimino and nitro groups .

Data Interpretation Tips:

  • Compare experimental spectra with computational simulations (e.g., DFT) to validate assignments.
  • Use HSQC/HMBC NMR to resolve ambiguous coupling in crowded regions .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Keep in amber vials under inert gas (argon/nitrogen) at –20°C to prevent photodegradation and oxidation .
  • Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats) due to potential irritancy. Avoid contact with reducing agents to prevent explosive decomposition .
  • Disposal : Incinerate via licensed hazardous waste facilities; neutralize nitro groups with alkaline hydrolysis before disposal .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer:

  • DFT Calculations : Model transition states for nitro-group reduction or electrophilic aromatic substitution. Use software like Gaussian or ORCA with B3LYP/6-31G* basis sets .
  • Molecular Docking : Predict interactions with biological targets (e.g., nitroreductases) by aligning the nitro group with active-site flavin cofactors .

Validation Steps:

  • Compare computed redox potentials with cyclic voltammetry data.
  • Correlate HOMO/LUMO gaps with experimental reactivity in photochemical assays .

Q. How can contradictions in experimental data (e.g., varying synthetic yields) be systematically resolved?

Methodological Answer:

  • Root-Cause Analysis :
    • Variable Screening : Use DOE (Design of Experiments) to test factors like solvent polarity (DMF vs. DCM) or temperature gradients.
    • Impurity Profiling : Characterize side products via LC-MS to identify competing pathways (e.g., over-nitration or hydrolysis) .
  • Reproducibility Checks :
    • Standardize anhydrous conditions (Karl Fischer titration for solvent dryness).
    • Validate catalyst activity via control reactions without additives .

Q. What environmental impact assessments are needed for this compound, given the lack of ecological data?

Methodological Answer:

  • Acute Toxicity Testing : Use Daphnia magna or Vibrio fischeri bioassays to estimate EC₅₀ values .
  • Biodegradability Studies : Perform OECD 301F tests (manometric respirometry) to measure mineralization rates in aqueous systems.
  • Soil Mobility : Conduct column leaching experiments with varying pH (4–9) to assess nitro-group persistence .

Q. Table 2: Proposed Ecotoxicity Testing Framework

TestModel OrganismEndpointReference Standard
Acute toxicityDaphnia magna48-h EC₅₀OECD 202
BiodegradationActivated sludge28-day degradationOECD 301F
BioaccumulationPimephales promelasBCF (lipid-normalized)OECD 305

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